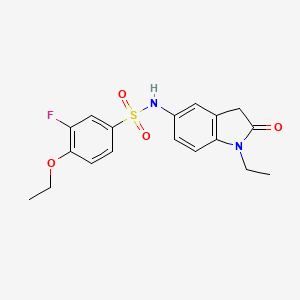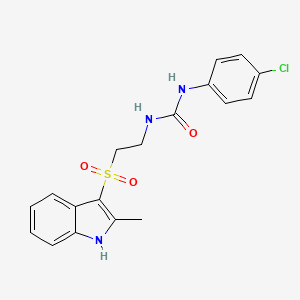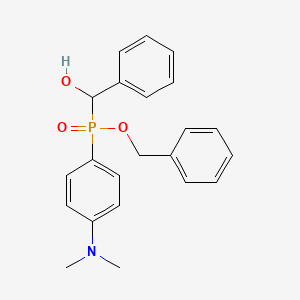
Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a complex organic compound. It contains a benzyl group, a dimethylamino phenyl group, and a hydroxy phenyl methyl phosphinate group. The molecular structure of this compound is quite intricate due to the presence of several different functional groups. The benzyl group provides aromatic stability, the dimethylamino group can participate in hydrogen bonding, and the phosphinate group can act as a nucleophile in certain reactions.
Applications De Recherche Scientifique
Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate has several scientific research applications, including:
Organic Synthesis: It is used in the synthesis of novel phosphonic analogues and organohypervalent iodine reagents.
Material Science:
Peptide Coupling: It is used in efficient peptide coupling methods for synthesizing biochemical compounds or drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate typically involves the reaction of dimethyl phosphonates with various amines. This reaction leads to the formation of novel cyclic phosphonic analogues, which are crucial in synthetic organic chemistry. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The benzyl and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.
Mécanisme D'action
The mechanism of action of Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves its ability to act as a nucleophile in various chemical reactions. The benzyl group provides aromatic stability, while the dimethylamino group can participate in hydrogen bonding. The phosphinate group can act as a nucleophile, making the compound reactive in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl [4-(dimethylamino)phenyl][hydroxy(4-isopropylphenyl)methyl]phosphinate
- Benzyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate
Uniqueness
Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is unique due to its specific arrangement of functional groups, which provides it with distinct chemical properties and reactivity. The presence of the benzyl group, dimethylamino group, and phosphinate group makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO3P/c1-23(2)20-13-15-21(16-14-20)27(25,22(24)19-11-7-4-8-12-19)26-17-18-9-5-3-6-10-18/h3-16,22,24H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXXYDUQEOSGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
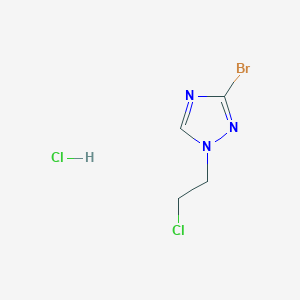
![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B2764059.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)
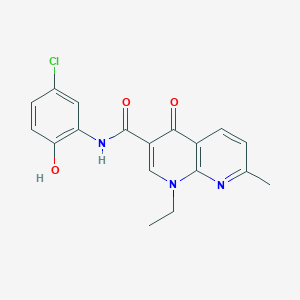
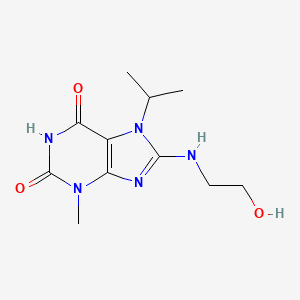
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2764070.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)
![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)
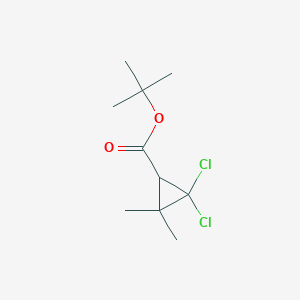
![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)
